molecular formula C23H23BrN2O3S B300951 2-{benzyl[(4-bromophenyl)sulfonyl]amino}-N-(2,3-dimethylphenyl)acetamide

2-{benzyl[(4-bromophenyl)sulfonyl]amino}-N-(2,3-dimethylphenyl)acetamide

Cat. No. B300951
M. Wt: 487.4 g/mol
InChI Key: HWTIFZYJUJRGHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{Benzyl[(4-bromophenyl)sulfonyl]amino}-N-(2,3-dimethylphenyl)acetamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. It is a synthetic compound that has been developed for its ability to selectively inhibit a specific enzyme, making it a valuable tool for studying biochemical and physiological processes. In

Scientific Research Applications

2-{Benzyl[(4-bromophenyl)sulfonyl]amino}-N-(2,3-dimethylphenyl)acetamide has been used in a variety of scientific research applications. One of the most notable uses of this compound is in the study of enzyme activity. It has been found to selectively inhibit the activity of a specific enzyme, making it a valuable tool for studying the role of this enzyme in various biochemical and physiological processes.

Mechanism of Action

The mechanism of action of 2-{benzyl[(4-bromophenyl)sulfonyl]amino}-N-(2,3-dimethylphenyl)acetamide involves the selective inhibition of a specific enzyme. This enzyme plays a critical role in various biochemical and physiological processes, and the inhibition of its activity can provide valuable insights into these processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-{benzyl[(4-bromophenyl)sulfonyl]amino}-N-(2,3-dimethylphenyl)acetamide are still being studied, but it is known to have a selective effect on the activity of a specific enzyme. This enzyme is involved in various processes such as cell signaling, metabolism, and gene expression, and the inhibition of its activity can have significant effects on these processes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-{benzyl[(4-bromophenyl)sulfonyl]amino}-N-(2,3-dimethylphenyl)acetamide in lab experiments is its ability to selectively inhibit a specific enzyme. This makes it a valuable tool for studying the role of this enzyme in various biochemical and physiological processes. However, there are also limitations to its use, such as the complexity of the synthesis method and the potential for off-target effects.

Future Directions

There are many potential future directions for research involving 2-{benzyl[(4-bromophenyl)sulfonyl]amino}-N-(2,3-dimethylphenyl)acetamide. One area of interest is the study of the enzyme that it selectively inhibits and its role in various physiological and pathological processes. Another potential direction is the development of new compounds that can selectively inhibit other enzymes or proteins of interest. Additionally, the use of this compound in drug discovery and development is an area that could be explored further.

Synthesis Methods

The synthesis of 2-{benzyl[(4-bromophenyl)sulfonyl]amino}-N-(2,3-dimethylphenyl)acetamide involves a multi-step process that includes the use of various reagents and solvents. The exact details of the synthesis method are beyond the scope of this paper, but it is important to note that the process is complex and requires expertise in organic chemistry.

properties

Product Name

2-{benzyl[(4-bromophenyl)sulfonyl]amino}-N-(2,3-dimethylphenyl)acetamide

Molecular Formula

C23H23BrN2O3S

Molecular Weight

487.4 g/mol

IUPAC Name

2-[benzyl-(4-bromophenyl)sulfonylamino]-N-(2,3-dimethylphenyl)acetamide

InChI

InChI=1S/C23H23BrN2O3S/c1-17-7-6-10-22(18(17)2)25-23(27)16-26(15-19-8-4-3-5-9-19)30(28,29)21-13-11-20(24)12-14-21/h3-14H,15-16H2,1-2H3,(H,25,27)

InChI Key

HWTIFZYJUJRGHM-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)NC(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Br)C

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Br)C

Origin of Product

United States

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